2-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE
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Overview
Description
2-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE typically involves a multi-step process. One common method includes the condensation reaction between 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts, depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or alcohols.
Scientific Research Applications
2-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-1-((2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
Uniqueness
What sets 2-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
[2-ethoxy-4-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-4-20-14-9-11(6-7-13(14)21-10(3)18)8-12-15(19)23-16(17-12)22-5-2/h6-9H,4-5H2,1-3H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGRZJOQIVGTHQ-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)SC(=N2)SCC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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